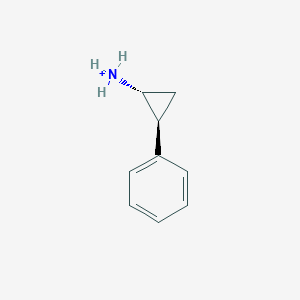
盐酸反苯环丙胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2S)-2-苯基环丙烷铵是一种由苯丙胺侧链环化形成的丙胺。 它是一种单胺氧化酶抑制剂,有效治疗重度抑郁症、心境恶劣障碍和非典型抑郁症。 它在治疗恐慌和恐惧症方面也很有用 .
科学研究应用
(1R,2S)-2-苯基环丙烷铵在科学研究中具有广泛的应用:
化学: 用作合成复杂有机分子的手性构件。
生物学: 研究其对神经递质系统的影响及其潜在的治疗应用。
医学: 研究其抗抑郁和抗焦虑的特性。
工业: 用于生产药物和精细化学品.
作用机制
(1R,2S)-2-苯基环丙烷铵的作用机制涉及抑制单胺氧化酶,这种酶负责分解单胺类神经递质,如血清素、去甲肾上腺素和多巴胺。 通过抑制这种酶,该化合物会增加脑中这些神经递质的水平,从而改善情绪并减轻焦虑 .
类似化合物:
(1R,2S)-反苯环丙胺: 另一种具有类似治疗效果的单胺氧化酶抑制剂。
(1R,2S)-(-)-2-氨基-1,2-二苯乙醇: 一种具有类似结构特征但药理作用不同的化合物.
独特性: (1R,2S)-2-苯基环丙烷铵由于其特定的立体化学及其强烈的单胺氧化酶抑制活性而具有独特性。 这使其在治疗某些类型的抑郁症和焦虑症方面特别有效 .
生化分析
Biochemical Properties
Tranylcypromine hydrochloride plays a significant role in biochemical reactions by inhibiting the enzyme monoamine oxidase (MAO). MAO catalyzes the oxidative deamination of several neurotransmitters, including serotonin, norepinephrine, epinephrine, and dopamine . Tranylcypromine hydrochloride irreversibly inhibits both isoforms of MAO, MAO-A and MAO-B, which are responsible for the breakdown of these neurotransmitters . This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing their availability and activity .
Cellular Effects
Tranylcypromine hydrochloride affects various types of cells and cellular processes by increasing the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine . This increase influences cell signaling pathways, gene expression, and cellular metabolism. For instance, the elevated levels of serotonin can enhance mood and reduce symptoms of depression . Additionally, tranylcypromine hydrochloride’s impact on norepinephrine and dopamine levels can improve alertness and energy levels .
Molecular Mechanism
The molecular mechanism of tranylcypromine hydrochloride involves the irreversible inhibition of monoamine oxidase (MAO). By binding to the active site of MAO, tranylcypromine hydrochloride prevents the enzyme from catalyzing the breakdown of neurotransmitters . This inhibition leads to an accumulation of neurotransmitters in the synaptic cleft, enhancing their signaling effects . Additionally, tranylcypromine hydrochloride may also act as a norepinephrine reuptake inhibitor and a weak dopamine releaser at higher doses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tranylcypromine hydrochloride change over time. The compound has a half-life of approximately 2.5 hours and is metabolized in the liver . Over time, the stability and degradation of tranylcypromine hydrochloride can influence its long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to tranylcypromine hydrochloride can lead to sustained increases in neurotransmitter levels, which may contribute to its therapeutic effects .
Dosage Effects in Animal Models
The effects of tranylcypromine hydrochloride vary with different dosages in animal models. At therapeutic doses, the compound effectively increases neurotransmitter levels and improves depressive symptoms . At higher doses, tranylcypromine hydrochloride can cause adverse effects such as insomnia, restlessness, and anxiety . In animal models, high doses of tranylcypromine hydrochloride have been associated with increased metabolic rate and reduced body weight .
Metabolic Pathways
Tranylcypromine hydrochloride is involved in several metabolic pathways. It is primarily metabolized in the liver, where it undergoes oxidative deamination by monoamine oxidase . The compound also interacts with other enzymes, such as cytochrome P450 2A6 (CYP2A6), which can influence its metabolism and clearance . Additionally, tranylcypromine hydrochloride affects the phospholipid metabolism, which is essential for normal brain function .
Transport and Distribution
Tranylcypromine hydrochloride is transported and distributed within cells and tissues through various mechanisms. The compound has a volume of distribution ranging from 1.1 to 5.7 L/kg . It is transported across cell membranes and distributed to different tissues, including the brain, where it exerts its therapeutic effects . The transport and distribution of tranylcypromine hydrochloride are influenced by its interactions with transporters and binding proteins .
Subcellular Localization
The subcellular localization of tranylcypromine hydrochloride is primarily within the mitochondria, where monoamine oxidase (MAO) is located . By inhibiting MAO within the mitochondria, tranylcypromine hydrochloride increases the levels of neurotransmitters in the synaptic cleft . This localization is crucial for its activity and function, as it allows the compound to effectively inhibit the enzyme and enhance neurotransmitter signaling .
准备方法
合成路线和反应条件: (1R,2S)-2-苯基环丙烷铵的合成涉及苯丙胺侧链的环化。 一种常见的方法是用手性催化剂对苯乙烯衍生物进行不对称环丙烷化。 反应条件通常包括在有机溶剂中使用手性配体、金属催化剂和碱 .
工业生产方法: (1R,2S)-2-苯基环丙烷铵的工业生产通常采用大规模不对称合成技术。 这些方法针对高产率和高纯度进行了优化,利用先进的催化体系和连续流动反应器以确保生产的稳定性 .
化学反应分析
反应类型: (1R,2S)-2-苯基环丙烷铵会发生多种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的酮或羧酸。
还原: 还原反应可以将其转化为不同的胺或醇。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 常使用氢化铝锂和硼氢化钠等还原剂。
取代: 在碱性或酸性条件下使用卤代烷和酰氯等试剂.
主要产物:
氧化: 生成酮或羧酸。
还原: 产生各种胺或醇。
取代: 生成取代的芳烷基胺.
相似化合物的比较
(1R,2S)-Tranylcypromine: Another monoamine oxidase inhibitor with similar therapeutic effects.
(1R,2S)-(-)-2-Amino-1,2-diphenylethanol: A compound with similar structural features but different pharmacological properties.
Uniqueness: (1R,2S)-2-Phenylcyclopropanaminium is unique due to its specific stereochemistry and its potent monoamine oxidase inhibitory activity. This makes it particularly effective in treating certain types of depression and anxiety disorders .
属性
CAS 编号 |
1986-47-6 |
|---|---|
分子式 |
C9H12N+ |
分子量 |
134.20 g/mol |
IUPAC 名称 |
[(1R,2S)-2-phenylcyclopropyl]azanium |
InChI |
InChI=1S/C9H11N/c10-9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6,10H2/p+1/t8-,9+/m0/s1 |
InChI 键 |
AELCINSCMGFISI-DTWKUNHWSA-O |
SMILES |
C1C(C1N)C2=CC=CC=C2.Cl |
手性 SMILES |
C1[C@H]([C@@H]1[NH3+])C2=CC=CC=C2 |
规范 SMILES |
C1C(C1[NH3+])C2=CC=CC=C2 |
外观 |
Solid powder |
Pictograms |
Irritant |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
2-PCPA Hydrochloride; 2-PCPA HCl; Tranylcypromine hydochloride; Tranylcypromine HCl; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















